Phomacin C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

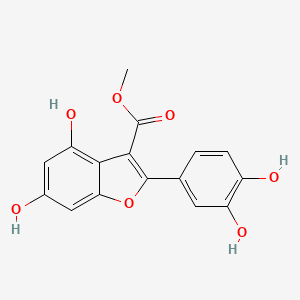

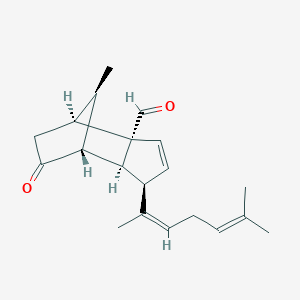

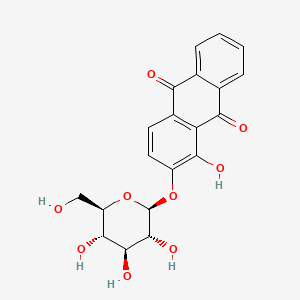

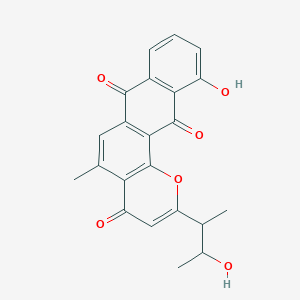

Phomacin C is a cytochalasin isolated from a fungus Phoma sp. that has been shown to possess potent inhibitory activity against HT-29 colonic adenocarcinoma cells. It has a role as a metabolite, an antineoplastic agent and an antimicrobial agent. It is a cytochalasin, a macrocycle and an organic heterotricyclic compound.

Wissenschaftliche Forschungsanwendungen

Overview

Phomacin C, also known as Mitomycin C (MMC), is a chemotherapeutic agent with a wide range of applications in scientific research and medical practice. This compound is an antibiotic isolated from Streptomyces caespitosus and functions as a bioreductive alkylating agent, undergoing metabolic reductive activation. MMC has been extensively studied and utilized in various scientific and medical contexts due to its cytotoxic effects, particularly its ability to cross-link DNA.

Applications in Ophthalmic Medicine

One of the prominent areas of MMC application is in ophthalmic medicine. MMC has gained popularity as a topical adjunctive therapy in ocular and adnexal surgery. It is principally used to inhibit wound healing responses and reduce scarring in surgically fashioned ostia. MMC's significant beneficial effect has been observed in various ocular surgeries such as glaucoma filtering surgeries, dacryocystorhinostomy, corneal refractive surgery, and surgeries for ocular cicatrization. Additionally, it is used in managing pterygia, ocular surface squamous neoplasia, primary acquired melanosis with atypia, and conjunctival melanoma (Abraham et al., 2006).

Role in Chemotherapy and Antitumor Research

This compound is also widely used for systemic treatment of malignancies. It has been the subject of extensive research for its application as an anticancer agent. Studies have focused on its interaction with DNA and the resultant cytotoxic effects on cancer cells. Investigations into the electrochemical behavior of MMC and its interaction with DNA have provided deeper insights into its function and potential applications in cancer treatment (Bruzaca et al., 2017).

Phage Therapy and Antibiotic Research

Beyond its direct applications in cancer therapy, MMC has been used in the context of phage therapy. Phage therapy, an experimental approach targeting multidrug-resistant bacterial infections, has seen the application of MMC in evaluating the efficacy and safety of treatments, particularly in cases involving multidrug-resistant bacteria (Paul et al., 2021).

Eigenschaften

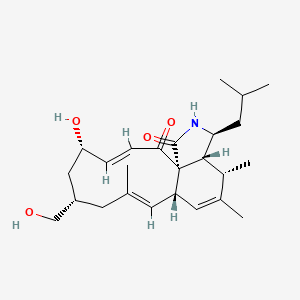

Molekularformel |

C25H37NO4 |

|---|---|

Molekulargewicht |

415.6 g/mol |

IUPAC-Name |

(1S,3E,5S,7S,9E,11S,14S,15R,16S)-5-hydroxy-7-(hydroxymethyl)-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione |

InChI |

InChI=1S/C25H37NO4/c1-14(2)8-21-23-17(5)16(4)11-19-10-15(3)9-18(13-27)12-20(28)6-7-22(29)25(19,23)24(30)26-21/h6-7,10-11,14,17-21,23,27-28H,8-9,12-13H2,1-5H3,(H,26,30)/b7-6+,15-10+/t17-,18+,19+,20-,21+,23+,25-/m1/s1 |

InChI-Schlüssel |

AQAFUDMWTUOKSI-USVVNQICSA-N |

Isomerische SMILES |

C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(/C[C@@H](C[C@@H](/C=C/C3=O)O)CO)\C)C=C1C)CC(C)C |

Kanonische SMILES |

CC1C2C(NC(=O)C23C(C=C(CC(CC(C=CC3=O)O)CO)C)C=C1C)CC(C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methoxyphenyl)methyl]-2-methyl-3-prop-2-enoxy-6-indazolecarboxamide](/img/structure/B1250518.png)

![(E,E)-1-[7-(1,3-Benzodioxol-5-yl)-2,6-heptadienoyl]piperidine](/img/structure/B1250526.png)